N-(5-chloro-2-methylphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Beschreibung

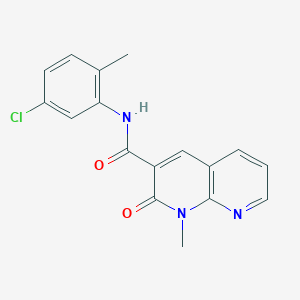

N-(5-chloro-2-methylphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic small molecule featuring a 1,8-naphthyridine core substituted with a methyl group at the 1-position and a carboxamide moiety at the 3-position. The carboxamide nitrogen is further substituted with a 5-chloro-2-methylphenyl group.

Eigenschaften

IUPAC Name |

N-(5-chloro-2-methylphenyl)-1-methyl-2-oxo-1,8-naphthyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3O2/c1-10-5-6-12(18)9-14(10)20-16(22)13-8-11-4-3-7-19-15(11)21(2)17(13)23/h3-9H,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYYGXYXYMAQDFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-(5-chloro-2-methylphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide (hereafter referred to as "the compound") is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H12ClN3O3

- Molecular Weight : 293.70568 g/mol

- CAS Number : [Not specified in the sources]

The compound is believed to interact with various biological targets, particularly in the modulation of neurotransmitter receptors. Notably, it has been studied as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR), which plays a crucial role in cognitive functions and neuroprotection.

1. Neuropharmacological Effects

Research indicates that the compound enhances the activity of α7 nAChRs in vitro, which may contribute to its neuroprotective effects. Studies have shown that it can increase the response to acetylcholine and nicotine, suggesting a role in improving synaptic transmission and potentially aiding in the treatment of cognitive deficits associated with neurodegenerative diseases .

2. Antimicrobial Activity

In vitro evaluations have demonstrated significant antimicrobial properties against various pathogens. The compound exhibited minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating potent bactericidal activity .

Table 1: Summary of Biological Activities

Case Study 1: Neuroprotective Effects

A study conducted on the effect of the compound on cognitive function showed that its administration resulted in improved memory retention in animal models subjected to memory impairment protocols. The mechanism was attributed to enhanced cholinergic signaling through α7 nAChRs, as evidenced by increased acetylcholine levels in the hippocampus .

Case Study 2: Antimicrobial Efficacy

In a comparative study assessing various derivatives for antimicrobial activity, the compound was highlighted as one of the most effective against both Gram-positive and Gram-negative bacteria. Its ability to inhibit biofilm formation further supports its potential use in treating chronic infections caused by biofilm-forming pathogens .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound belongs to a broader class of 1,8-naphthyridine-3-carboxamides, which are studied for their pharmacological properties. Below is a detailed comparison with structurally related analogs:

Table 1: Structural and Functional Comparison

Key Insights :

Substituent Effects on Activity :

- The target compound ’s 5-chloro-2-methylphenyl group likely improves membrane permeability compared to FG160a’s 4-methylcyclohexyl group, which may enhance solubility but reduce CNS penetration .

- Adamantyl-substituted analogs (e.g., Compound 67) exhibit high binding affinity due to steric bulk but face synthesis challenges (low yield: 25% in Compound 67) .

Synthetic Considerations :

- The target compound’s synthesis likely involves amide coupling between 1-methyl-2-oxo-1,8-naphthyridine-3-carboxylic acid and 5-chloro-2-methylaniline. This contrasts with FG160a’s alkylation-based route, which generates diastereomers requiring purification .

Pharmacological Implications: Chlorine vs. Bromine: FG158a’s bromopentyl chain may confer slower metabolic degradation than FG160a’s chloropentyl group, though bromine increases molecular weight . Methyl vs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.